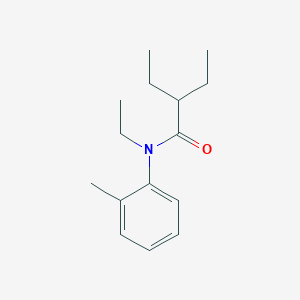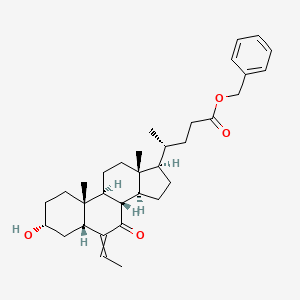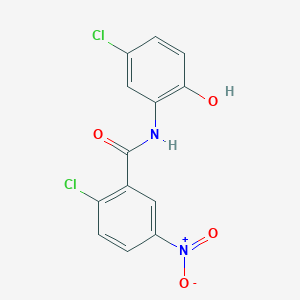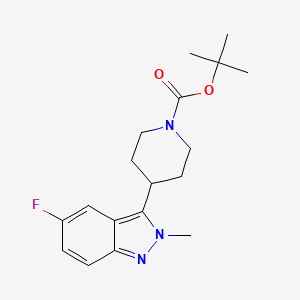
N,2-diethyl-N-(2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-diethyl-N-(2-methylphenyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone substituted with diethyl and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-diethyl-N-(2-methylphenyl)butanamide typically involves the reaction of 2-methylphenylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-diethyl-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or alcohols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
N,2-diethyl-N-(2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,2-diethyl-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dimethylphenyl)butanamide
- N-(2-methylphenyl)-3-oxo-butanamide
- N-(5-hydroxy-2-methylphenyl)butanamide
Uniqueness
N,2-diethyl-N-(2-methylphenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N,2-diethyl-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-13(6-2)15(17)16(7-3)14-11-9-8-10-12(14)4/h8-11,13H,5-7H2,1-4H3 |
Clé InChI |
HUNDTXWACLRXCO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N(CC)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B12451631.png)

![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)



![1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)
![Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12451685.png)
![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)

![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)
